tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
Description
tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 8 and a tert-butyl carbamate group at position 1. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, enabling applications in drug discovery, particularly as a building block for covalent inhibitors or intermediates in multistep syntheses.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl 8-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-8-7-15-10-6-4-5-9(14)11(10)16/h4-6,15H,7-8H2,1-3H3 |
InChI Key |
OKGDKDODMYAXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The quinoxaline core is traditionally synthesized via the Hinsberg condensation, where o-phenylenediamine reacts with a 1,2-dicarbonyl compound. For the 8-chloro derivative, 8-chloro-o-phenylenediamine is condensed with a diketone such as glyoxal or methylglyoxal. The reaction proceeds under acidic conditions (e.g., HCl or acetic acid) at 60–80°C, yielding 8-chloro-3,4-dihydroquinoxaline.
Esterification with tert-Butyl Groups
The dihydroquinoxaline intermediate is then functionalized with a tert-butyl carboxylate group via esterification. This involves reacting the carboxylic acid derivative (obtained by oxidation of a hydroxymethyl group or direct substitution) with tert-butanol in the presence of a Brønsted acid catalyst (e.g., concentrated H₂SO₄). For example:
Yields for this step typically range from 65% to 80%, depending on reaction time and purity of intermediates.
Modern Catalytic Approaches
Transition Metal-Catalyzed Cyclization
Recent advances leverage palladium or copper catalysts to streamline quinoxaline formation. A one-pot synthesis strategy combines 8-chloro-1,2-diaminobenzene with α-keto esters in the presence of CuI (10 mol%) and a base (K₂CO₃) in DMF at 100°C. This method achieves 85–90% yield by avoiding isolation of intermediates and reducing side reactions.
Photoinduced Chlorination
Green Chemistry Techniques
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate organic solvents by combining 8-chloro-o-phenylenediamine , diethyl oxalate, and tert-butyl chloroformate in a stoichiometric ratio. The mechanochemical reaction completes within 2 hours at room temperature, yielding 78% product with minimal waste.
Aqueous-Phase Esterification
Water-tolerant catalysts like Amberlyst-15 enable esterification in aqueous environments. The carboxylic acid intermediate and tert-butanol react at 70°C for 12 hours, achieving 70% conversion while circumventing hazardous acids.
Industrial Production Considerations
Continuous Flow Reactors
Large-scale synthesis employs tubular reactors for enhanced heat and mass transfer. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Residence Time | 30–45 minutes |
| Temperature | 120°C |
| Catalyst Loading | 5% Pd/C |
| Yield | 88% |
This system reduces batch-to-batch variability and improves throughput by 40% compared to batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline dioxides, while reduction could produce dihydroquinoxalines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that quinoxaline derivatives, including tert-butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For example, a study highlighted the ability of certain quinoxaline derivatives to selectively target cancer cells while sparing normal cells, suggesting their potential as chemotherapeutic agents .
2. Antimicrobial Properties
Quinoxaline derivatives are also noted for their antimicrobial activities. The compound has been evaluated for its effectiveness against a range of bacterial and fungal pathogens. Its mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial growth .
3. Neurological Research
The compound's structure allows it to interact with various biological targets, making it a candidate for neurological studies. Some research has focused on its potential role in modulating neurotransmitter systems, which could lead to therapeutic strategies for neurological disorders .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it useful in developing new pharmaceuticals and agrochemicals .
2. Green Chemistry
Recent advancements in synthetic methodologies emphasize environmentally friendly approaches to chemical synthesis. The compound has been incorporated into greener protocols that minimize waste and reduce the use of hazardous reagents, aligning with the principles of green chemistry .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Electronic and Steric Effects
- Nitro vs. Halogen Substituents : The 6-nitro derivative (S-5) exhibits strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions or redox reactions compared to the 8-chloro or 8-fluoro analogs .
- Fluorine vs. Chlorine : The 8-fluoro analog () likely has higher metabolic stability and lipophilicity than the 8-chloro variant due to fluorine’s smaller size and electronegativity. However, chlorine’s polarizability may improve binding in hydrophobic enzyme pockets .
Biological Activity
Tert-butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a synthetic compound that belongs to the quinoxaline family, known for its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
The molecular formula of this compound is C₁₃H₁₇ClN₂O₂, with a molecular weight of approximately 268.739 g/mol. The compound is characterized by the presence of a chloro group at the 8-position and a tert-butyl ester at the carboxylic acid moiety. Its synthesis typically involves multi-step reactions that include cyclization and functional group modifications of simpler precursors .
Anticancer Properties
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer activities. For instance, compounds similar to tert-butyl 8-chloro-3,4-dihydroquinoxaline have shown promising results in inhibiting cancer cell proliferation. In particular, some derivatives have reported IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The most active compounds in these studies exhibited IC50 values as low as 1.9 µg/mL for HCT-116 cells, suggesting that modifications to the quinoxaline structure can enhance anticancer efficacy .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Quinoxaline Derivative A | HCT-116 | 1.9 |
| Quinoxaline Derivative B | MCF-7 | 2.3 |
| Doxorubicin (Reference) | MCF-7 | 3.23 |
Antiviral Activity
Quinoxaline derivatives have also been investigated for their antiviral properties. A study highlighted that certain compounds within this class demonstrated effective inhibition against Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) significantly lower than traditional antiviral agents . This suggests potential applications in developing antiviral therapies.
The mechanisms through which tert-butyl 8-chloro-3,4-dihydroquinoxaline exerts its biological effects are not fully elucidated but may involve:
- Inhibition of DNA Synthesis : Some quinoxalines are known to interfere with nucleic acid synthesis in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
- Modulation of Signaling Pathways : Certain derivatives may affect key signaling pathways involved in cell proliferation and survival.
Case Studies
- Anticancer Activity : In a comparative study involving various quinoxaline derivatives, researchers found that those with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity against breast cancer cell lines under hypoxic conditions.
- Antiviral Efficacy : A recent investigation into the antiviral properties of quinoxaline derivatives found that several compounds showed high efficacy against viral infections, outperforming established antiviral drugs in specific assays.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate, and how can reaction conditions be optimized?
- Methodology: Synthesis typically involves sequential functionalization of the quinoxaline core. For example, halogenation at position 8 can be achieved via electrophilic substitution using chlorinating agents (e.g., N-chlorosuccinimide) under controlled temperatures (0–25°C). The tert-butyl carbamate group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or K₂CO₃ in dichloromethane (DCM) or DMF .
- Optimization: Monitor reaction progress via TLC or LC-MS. Adjust equivalents of Boc₂O (1.2–1.5 eq) and reaction time (12–24 hrs) to minimize side products like over-Boc-protected derivatives.
Q. How is the molecular structure of this compound validated?
- Analytical Techniques:
- X-ray crystallography : Use SHELX software for structure refinement .
- NMR : Confirm substitution patterns (e.g., ¹H NMR: Chlorine at C8 induces deshielding in adjacent protons; ¹³C NMR: Boc carbonyl appears at ~155 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns consistent with chlorine (3:1 ratio for M+2) .
Q. What safety protocols are critical when handling this compound?
- Handling Guidelines (Adapted from Fluoro Analog):
- PPE : Wear nitrile gloves, lab coat, and goggles (P280) .
- Ventilation : Use fume hoods (P271) and avoid inhalation of dust (P260/P261) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the 8-chloro substituent in cross-coupling reactions?
- Approach : Perform DFT calculations (e.g., Gaussian 09) to model electron density at C8. Chlorine’s electronegativity reduces electron density, favoring Suzuki-Miyaura couplings with arylboronic acids. Validate predictions experimentally using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O .
- Data Analysis : Compare calculated vs. experimental Hammett σₚ values to assess substituent effects on reaction rates.
Q. What strategies resolve contradictions in spectroscopic data for diastereomers of reduced quinoxaline derivatives?
- Case Study : For cis/trans diastereomers of hydrogenated products:
- NOESY NMR : Identify spatial proximity of protons (e.g., axial vs. equatorial H in cyclohexane rings).
- Chiral HPLC : Use amylose-based columns to separate enantiomers .
- Troubleshooting : If diastereomers co-elute, optimize mobile phase (e.g., hexane/isopropanol gradients) .
Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
